3-Dimethylphosphorylcyclohexan-1-amine
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Overview
Description
3-Dimethylphosphorylcyclohexan-1-amine is a versatile chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a cyclohexane ring substituted with an amine group and a dimethylphosphoryl group. This compound is utilized in various fields, including drug synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylphosphorylcyclohexan-1-amine typically involves the reaction of cyclohexanone with dimethylphosphoryl chloride in the presence of a base, followed by the introduction of an amine group. The reaction conditions often include:
Cyclohexanone: Starting material.
Dimethylphosphoryl chloride: Reactant.
Base: Such as triethylamine or sodium hydroxide.
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Dimethylphosphorylcyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-Dimethylphosphorylcyclohexan-1-amine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Dimethylphosphorylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This compound can also participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Lacks the phosphoryl group, making it less versatile in certain applications.
Dimethylphosphorylbenzene: Contains a benzene ring instead of a cyclohexane ring, affecting its reactivity and properties.
Phosphorylated Amines: General class of compounds with varying structures and functionalities.
Uniqueness
3-Dimethylphosphorylcyclohexan-1-amine is unique due to the presence of both a cyclohexane ring and a dimethylphosphoryl group. This combination imparts distinct chemical and physical properties, making it valuable in a wide range of scientific and industrial applications.
Properties
IUPAC Name |
3-dimethylphosphorylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOP/c1-11(2,10)8-5-3-4-7(9)6-8/h7-8H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRCZOJMIAAOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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